8-HydroxyEfavirenz8-O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-HydroxyEfavirenz8-O-Sulfate is a metabolite of the antiretroviral drug efavirenz, which is used in the treatment of HIV infection. This compound is formed through the hydroxylation and subsequent sulfation of efavirenz. It plays a significant role in the pharmacokinetics and pharmacodynamics of efavirenz, influencing its efficacy and side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-HydroxyEfavirenz8-O-Sulfate involves the hydroxylation of efavirenz followed by sulfation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2B6, which introduces a hydroxyl group at the 8th position of efavirenz . The hydroxylated product is then subjected to sulfation using sulfotransferase enzymes, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and sulfation reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-HydroxyEfavirenz8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
8-HydroxyEfavirenz8-O-Sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of efavirenz and other similar drugs.
Biology: It helps in understanding the biochemical pathways involved in drug metabolism and the role of enzymes like cytochrome P450 and sulfotransferases.
Medicine: Research on this compound aids in optimizing antiretroviral therapy by minimizing side effects and improving drug efficacy.
Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples
Wirkmechanismus
8-HydroxyEfavirenz8-O-Sulfate exerts its effects by influencing the metabolic pathways of efavirenz. The hydroxylation and sulfation of efavirenz alter its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion. The compound interacts with various molecular targets, including enzymes involved in drug metabolism, and modulates their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyefavirenz: A primary metabolite of efavirenz, formed through hydroxylation.
8,14-Dihydroxyefavirenz: Another metabolite formed through further hydroxylation of 8-Hydroxyefavirenz
Uniqueness
8-HydroxyEfavirenz8-O-Sulfate is unique due to the presence of both hydroxyl and sulfate groups, which significantly influence its chemical and biological properties. This dual modification distinguishes it from other metabolites of efavirenz and contributes to its distinct pharmacokinetic and pharmacodynamic profile .
Eigenschaften
Molekularformel |
C14H9ClF3NO6S |
---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-8-(trioxidanylsulfanyloxy)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
IELRPCMKAHQYLE-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.